molecular formula C48H46BF4P2Rh- B3114318 (R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 200808-73-7

(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B3114318
CAS No.: 200808-73-7
M. Wt: 874.5 g/mol
InChI Key: OBYSVBUVKOIHEY-ONEVTFJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This rhodium(I) complex features a chiral [2.2]paracyclophane backbone with two diphenylphosphine groups, creating a rigid, sterically hindered coordination environment. Its molecular formula is C₄₈H₄₆BF₄P₂Rh (FW: 874.54 g/mol), and it is air-sensitive, requiring storage under inert conditions . The compound is primarily used in asymmetric catalysis, leveraging its chiral paracyclophane ligand to induce enantioselectivity in hydrogenation and C–C bond-forming reactions .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2.C8H12.BF4.Rh/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,25-26,29-30H,23-24,27-28H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYSVBUVKOIHEY-ONEVTFJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1C2=CC(=C(C=C2)CCC3=CC(=C(C1)C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46BF4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849950-56-7
Record name (R)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane rhodium-(I) -h4-(1,5-cyclooctadiene) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the diphenylphosphino and paracyclophane ligands. One common method includes the reaction of rhodium chloride with 1,5-cyclooctadiene and diphenylphosphino[2.2]paracyclophane in the presence of a tetrafluoroborate salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

    Reduction: It can be reduced to lower oxidation state rhodium species.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species with different ligand environments.

Scientific Research Applications

®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.

    Industry: It is used in industrial processes that require efficient and selective catalysts, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves the coordination of the rhodium center with substrates, facilitating bond formation and cleavage. The diphenylphosphino and paracyclophane ligands play a crucial role in stabilizing the rhodium center and enhancing its catalytic activity. The molecular targets and pathways involved include various organic molecules and reaction intermediates that interact with the rhodium center.

Comparison with Similar Compounds

Comparison with Similar Rhodium(I) Complexes

Structural and Functional Analogues

NORPHOS-Rh Complexes
  • Example: (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Molecular Formula: C₃₁H₂₈P₂Rh (FW: 760.39 g/mol) Key Differences:
  • The bicyclo[2.2.1]heptene backbone replaces the paracyclophane, reducing rigidity but maintaining chirality.
  • Lower molecular weight and smaller ligand size result in reduced steric hindrance compared to the paracyclophane analogue.
    • Applications : Effective in asymmetric hydrogenation of ketones but with lower enantioselectivity in bulky substrates .
1,4-Bis(diphenylphosphino)butane Rhodium Complex
  • Example: 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate Molecular Formula: C₃₆H₄₀BF₄P₂Rh (FW: 724.36 g/mol) Key Differences:
  • Flexible butane linker increases ligand flexibility, enabling adaptation to diverse substrates.
  • Lacks inherent chirality, making it unsuitable for enantioselective catalysis without additional chiral modifiers. Applications: Non-stereoselective hydrogenation and industrial catalysis .
Et-DUPHOS-Rh Complexes
  • Example: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate Molecular Formula: C₃₀H₄₆BF₄P₂Rh (FW: 658.34 g/mol) Key Differences:
  • Diethylphospholano ligands provide electron-rich, chiral environments but with smaller substituents than diphenyl groups.
  • Higher solubility in nonpolar solvents due to alkyl substituents. Applications: Asymmetric hydrogenation of α,β-unsaturated esters .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Ligand Type Chirality Key Applications
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane-Rh(I) tetrafluoroborate C₄₈H₄₆BF₄P₂Rh 874.54 Rigid paracyclophane R-config Enantioselective hydrogenation
(2R,3R)-NORPHOS-Rh(I) tetrafluoroborate C₃₁H₂₈P₂Rh 760.39 Bicyclo[2.2.1]heptene R,R-config Ketone hydrogenation
[1,4-Bis(diphenylphosphino)butane]Rh(I) tetrafluoroborate C₃₆H₄₀BF₄P₂Rh 724.36 Flexible butane None Non-stereoselective hydrogenation
(+)-Et-DUPHOS-Rh(I) tetrafluoroborate C₃₀H₄₆BF₄P₂Rh 658.34 Diethylphospholano S,S-config α,β-unsaturated ester hydrogenation

Performance and Stability

  • Enantioselectivity: The paracyclophane complex outperforms NORPHOS-Rh in reactions requiring high steric demand due to its rigid, bulky ligand . Et-DUPHOS-Rh, however, achieves superior enantioselectivity in less hindered substrates .
  • Air Sensitivity: The paracyclophane and NORPHOS complexes are highly air-sensitive, requiring inert handling, while the butane-linked complex is more stable .
  • Thermal Stability : The rigid paracyclophane ligand enhances thermal stability in refluxing solvents compared to flexible analogues .

Biological Activity

(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, often abbreviated as [Rh(dppb)(COD)]BF4, is a rhodium-based complex that has garnered attention for its potential biological activities. This compound serves primarily as a catalyst in organic reactions but also exhibits noteworthy biological properties that merit further investigation. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C36H40P2Rh.BF4
  • Molecular Weight : 724.36 g/mol
  • CAS Number : 79255-71-3

The compound features a rhodium center coordinated with a bidentate phosphine ligand and cyclooctadiene, which contributes to its catalytic properties.

Catalytic Properties

The primary biological activity of [Rh(dppb)(COD)]BF4 is linked to its role as a catalyst in various organic transformations, including:

  • Regioselective Hydrogenation : Facilitates the selective addition of hydrogen to unsaturated compounds.
  • Enantioselective Reductive Amination : Enables the formation of chiral amines from ketones or aldehydes in the presence of amines and hydrogen sources .

These catalytic actions are crucial in pharmaceutical synthesis and can lead to the development of biologically active compounds.

Antibacterial Activity

Recent studies have indicated that rhodium complexes, including [Rh(dppb)(COD)]BF4, may exhibit antibacterial properties. For instance, research on related rhodium complexes has shown their effectiveness against various bacterial strains. The mechanism behind this activity often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of rhodium complexes against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant growth inhibition against Bacillus cereus with minimum inhibitory concentration (MIC) values ranging from 1.25 to 10 mg/mL .
  • Mechanistic Insights :
    • Mechanistic studies suggest that the interaction between the rhodium ion and bacterial cellular components may lead to enhanced permeability of the bacterial membrane, thereby facilitating the entry of the complex into bacterial cells. This interaction is hypothesized to disrupt essential cellular functions .

Summary of Biological Activities

Activity TypeDescriptionReference
Regioselective HydrogenationSelective hydrogen addition to unsaturated compounds
Enantioselective Reductive AminationFormation of chiral amines from aldehydes/ketones
Antibacterial ActivityInhibition of bacterial growth (e.g., Bacillus cereus)

Q & A

Q. What are the key synthetic routes for preparing (R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane rhodium complexes, and how do reaction conditions influence yield and enantiomeric purity?

The synthesis typically involves reacting rhodium precursors (e.g., [Rh(COD)Cl]₂) with chiral phosphine ligands under inert atmospheres. A common method includes:

  • Ligand Coordination : The paracyclophane ligand is combined with [Rh(COD)Cl]₂ in dichloromethane or THF at 0–25°C for 12–24 hours .
  • Counterion Exchange : Subsequent treatment with NaBF₄ or AgBF₄ replaces chloride with tetrafluoroborate, enhancing solubility .

Q. Critical Factors :

ParameterImpactOptimal Range
TemperatureHigh temps accelerate ligand decomposition0–25°C
Solvent PolarityPolar solvents (e.g., THF) improve ligand solubility but may reduce Rh stabilityDichloromethane preferred
Reaction TimeProlonged duration risks ligand oxidation≤24 hours

Q. How is the chiral environment of the paracyclophane ligand characterized, and what techniques validate its configuration?

  • X-ray Crystallography : Resolves the absolute configuration of the [2.2]paracyclophane backbone and Rh coordination geometry .
  • NMR Spectroscopy : 31^{31}P NMR distinguishes free and Rh-bound phosphine ligands (δ ~20–30 ppm for Rh-P vs. ~-5 ppm for free ligand) .
  • Circular Dichroism (CD) : Confirms enantiopurity by correlating Cotton effects with the (R)-configuration .

Q. What safety protocols are essential for handling this air-sensitive rhodium complex?

  • Storage : Under argon or nitrogen at –20°C to prevent ligand oxidation and Rh aggregation .
  • Handling : Use gloveboxes or Schlenk lines; avoid exposure to moisture or O₂ .
  • Hazards : Skin/eye irritant (H315, H319) and respiratory sensitizer (H335) .

Advanced Research Questions

Q. How does the paracyclophane ligand’s rigidity influence enantioselectivity in asymmetric hydrogenation?

The [2.2]paracyclophane backbone enforces a fixed dihedral angle (~30°), creating a chiral pocket that stabilizes prochiral substrates (e.g., α-dehydroamino acids) via π-π interactions. This rigidity:

  • Reduces conformational flexibility, enhancing enantioselectivity (up to 99% ee in styrene hydrogenation) .
  • Limits substrate scope to molecules fitting the pocket (e.g., <8 Å width) .

Q. What analytical methods resolve contradictions in catalytic activity data between batch and flow reactors?

Discrepancies arise from differing mass transfer rates and Rh leaching. Mitigation strategies include:

IssueDiagnostic MethodSolution
LeachingICP-MS of effluentAdd chelating agents (e.g., bipyridine) to stabilize Rh
Mass Transfer LimitationReactor modeling (Damköhler number)Optimize flow rates or use microreactors

Q. How do electronic modifications to the diphenylphosphino groups affect catalytic turnover in C–H activation?

Electron-withdrawing substituents (e.g., –CF₃) on phenyl rings:

  • Increase Rh electrophilicity, accelerating oxidative addition (e.g., in aryl C–H bonds) .
  • Reduce turnover due to slower reductive elimination (steric hindrance) .

Q. Experimental Design :

  • Synthesize ligand derivatives with –OMe, –NO₂, or –CF₃ groups.
  • Compare TOF in model reactions (e.g., benzothiophene coupling).

Q. What computational methods predict the enantioselectivity of this complex in unknown substrates?

  • DFT Calculations : Map transition-state geometries using B3LYP/LANL2DZ to identify steric/electronic barriers .
  • Docking Simulations : Align substrate conformers within the Rh coordination sphere using molecular mechanics (e.g., AutoDock Vina) .

Methodological Considerations

Q. How is enantiomeric excess (ee) quantified for reactions catalyzed by this complex?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of substrate signals proportional to ee .

Q. What strategies stabilize the catalyst under oxidative conditions?

  • Additives : Triphenylphosphine oxide scavenges free radicals .
  • Support Immobilization : Encapsulate Rh in mesoporous silica (pore size ~3 nm) to limit aggregation .

Q. How is catalyst recycling achieved without significant activity loss?

  • Membrane Filtration : Use nanofiltration membranes (MWCO ~1 kDa) to retain Rh complexes .
  • Biphasic Systems : Perform reactions in ionic liquids (e.g., [BMIM][PF₆]) for easy separation .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on thermal stability (decomposition at 80°C vs. 120°C).
    • Resolution : Decomposition pathways depend on solvent residues; rigorously anhydrous samples degrade at 120°C .
  • Contradiction : Variable ee in hydrogenation of β-ketoesters (70–99%).
    • Resolution : Trace moisture induces ligand protonation, altering Rh’s electronic state. Pre-drying substrates restores high ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.